Methyl phomopsenonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

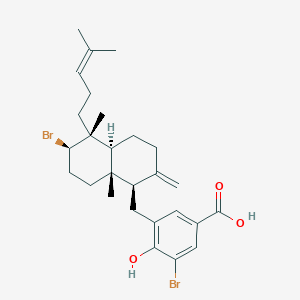

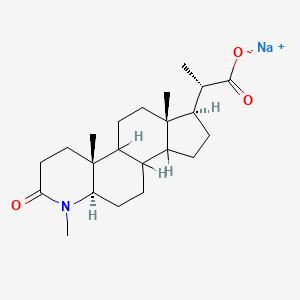

Methyl phomopsenonate is a natural product found in Diaporthe amygdali with data available.

Applications De Recherche Scientifique

Biosynthetic Gene-Based Secondary Metabolite Screening

Methyl phomopsenonate, identified from the fungus Phomopsis amygdali, demonstrates the potential of gene-based secondary metabolite screening. The study highlights the role of the geranylgeranyl diphosphate synthase (GGS) gene in diterpene biosynthesis and the process of identifying novel diterpenes through homology-based PCR of GGS genes. This research showcases the possibility of isolating new compounds like this compound, expanding our understanding of fungal genomic data and the variety of diterpenes it can produce (Toyomasu et al., 2009).

Degradation and Decolorization of Azo Dyes

The degradation and decolorization of azo dyes like Methyl Orange by microbial consortia highlight another application area. This process, utilizing methods like response surface methodology (RSM), demonstrates how this compound and similar compounds can aid in environmental remediation efforts by efficiently degrading pollutants and reducing their toxicity. The use of enzymatic and microbial methods to degrade these dyes is a step towards sustainable and eco-friendly waste management solutions (Ayed et al., 2010).

Methylation Biomarkers for Clinical Applications

The study of methylation biomarkers, including this compound, has profound implications in the field of precision medicine. These biomarkers are crucial in various stages of clinical disease management, ranging from risk assessment and early diagnostics to patient care personalization. Although the transition from research to clinical practice faces challenges, the potential impact of these biomarkers in revolutionizing healthcare and personalized treatment is immense (Taryma-Leśniak et al., 2020).

Fumigation and Pest Control

This compound and related compounds have shown potential as alternatives to traditional fumigants like methyl bromide. Research indicates that natural methyl ketones, including this compound, can be effective in controlling various pests. This aligns with the need for environmentally friendly and less toxic alternatives to conventional fumigants, marking a significant advancement in agricultural and storage pest control (Zhu et al., 2018).

Propriétés

Formule moléculaire |

C21H30O3 |

|---|---|

Poids moléculaire |

330.5 g/mol |

Nom IUPAC |

methyl (1R,2S,9S,10R,14R)-6,11,11,14-tetramethyl-7-oxotetracyclo[7.6.0.01,5.010,14]pentadec-5-ene-2-carboxylate |

InChI |

InChI=1S/C21H30O3/c1-12-13-6-7-14(18(23)24-5)21(13)11-20(4)9-8-19(2,3)17(20)15(21)10-16(12)22/h14-15,17H,6-11H2,1-5H3/t14-,15+,17-,20-,21+/m1/s1 |

Clé InChI |

PYIWJULOBQCXEN-ZCTIPADRSA-N |

SMILES isomérique |

CC1=C2CC[C@@H]([C@]23C[C@]4(CCC([C@H]4[C@@H]3CC1=O)(C)C)C)C(=O)OC |

SMILES canonique |

CC1=C2CCC(C23CC4(CCC(C4C3CC1=O)(C)C)C)C(=O)OC |

Synonymes |

methyl phomopsenonate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylicacid, 3,3-dimethyl-6-[[(2R)-2-(methyleneamino)-2-phenylacetyl]amino]-7-oxo-,sodium salt (1:1), (2S,5R,6R)-](/img/structure/B1261216.png)

![sodium;[(3S,6S,8S,10S,13S,14S,17S)-6-[(2R,3R,4S,5R,6R)-4-[(2S,3R,4S,5S,6R)-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-[(1R)-1-hydroxy-1-[(2R,3S)-3-[(2S)-3-methylbutan-2-yl]oxiran-2-yl]ethyl]-10,13-dimethyl-2,3,4,5,6,7,8,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B1261217.png)

![(2R,3R,4S,5S,6R)-2-[(2R,3R)-3-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-2-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1261222.png)

![2-[(6-chloro-3-pyridinyl)sulfonylamino]-N-[(4-methylphenyl)methyl]benzamide](/img/structure/B1261223.png)

![methyl N-(tert-butoxycarbonyl)-3-[2-(2,6-dichlorophenyl)-4-(phenylsulfanyl)-1,2,3,4,4a,8a-hexahydro-6-quinolyl]alaninate](/img/structure/B1261225.png)

![(2R,3S,4R)-2-[(1E)-1,3-Butadienyl]-4-[(1E,3E)-1,3-pentadienyl]tetrahydrofuran-3-ol](/img/structure/B1261227.png)

![1-[(11Z)-octadecenoyl]-2-docosanoyl-sn-glycero-3-phosphocholine](/img/structure/B1261231.png)